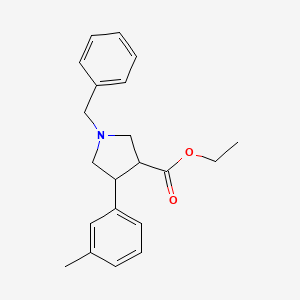
ethyl 1-benzyl-4-(3-methylphenyl)pyrrolidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ethyl 1-benzyl-4-(3-methylphenyl)pyrrolidine-3-carboxylate is a chemical compound characterized by its complex structure, which includes a pyrrolidine ring substituted with benzyl and m-tolyl groups
Méthodes De Préparation
The synthesis of ethyl 1-benzyl-4-(3-methylphenyl)pyrrolidine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Benzyl and m-Tolyl Groups: The benzyl and m-tolyl groups are introduced through substitution reactions, often using benzyl chloride and m-tolyl chloride as reagents.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Analyse Des Réactions Chimiques
ethyl 1-benzyl-4-(3-methylphenyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or m-tolyl groups, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings.
Applications De Recherche Scientifique
ethyl 1-benzyl-4-(3-methylphenyl)pyrrolidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.
Mécanisme D'action
The mechanism of action of ethyl 1-benzyl-4-(3-methylphenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
ethyl 1-benzyl-4-(3-methylphenyl)pyrrolidine-3-carboxylate can be compared with other similar compounds, such as:
1-Benzyl-4-phenyl-pyrrolidine-3-carboxylic acid ethyl ester: Similar structure but with a phenyl group instead of m-tolyl.
1-Benzyl-4-m-tolyl-pyrrolidine-3-carboxylic acid methyl ester: Similar structure but with a methyl ester instead of ethyl ester.
1-Benzyl-4-m-tolyl-pyrrolidine-3-carboxylic acid: Similar structure but without the ester group.
The uniqueness of this compound lies in its specific substitution pattern and ester functionality, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C21H25NO2 |
|---|---|
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
ethyl 1-benzyl-4-(3-methylphenyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C21H25NO2/c1-3-24-21(23)20-15-22(13-17-9-5-4-6-10-17)14-19(20)18-11-7-8-16(2)12-18/h4-12,19-20H,3,13-15H2,1-2H3 |
Clé InChI |
IXKMMUDJRVJIIP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1CN(CC1C2=CC=CC(=C2)C)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















